N-(2-butylbenzofuran-5-yl)methanesulfonamide
Overview
Description
N-(2-butylbenzofuran-5-yl)methanesulfonamide is a chemical compound with the molecular formula C13H17NO3S and a molecular weight of 267.33 g/mol . It is a white to off-white crystalline powder that is soluble in most organic solvents and has a melting point of 90-92°C . This compound is known for its unique structure and properties, making it suitable for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Several synthetic methods have been developed for preparing N-(2-butylbenzofuran-5-yl)methanesulfonamide. One common method involves the formylation of a phenol derivative to give an intermediate compound, which is then reacted with a carboxylic acid derivative . The reaction conditions typically involve the use of a leaving group such as halogen or a sulfonic group .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process may include additional purification steps to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
N-(2-butylbenzofuran-5-yl)methanesulfonamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
N-(2-butylbenzofuran-5-yl)methanesulfonamide is a versatile compound with numerous applications in scientific research:
Mechanism of Action
The mechanism of action of N-(2-butylbenzofuran-5-yl)methanesulfonamide involves its interaction with specific molecular targets and pathways. In the case of its use as an intermediate in drug synthesis, the compound’s structure allows it to interact with biological targets, leading to the desired therapeutic effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
N-(2-butylbenzofuran-5-yl)methanesulfonamide can be compared with other similar compounds, such as:
The uniqueness of this compound lies in its specific structure, which allows for diverse applications and interactions in various fields of research and industry.
Properties
IUPAC Name |
N-(2-butyl-1-benzofuran-5-yl)methanesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3S/c1-3-4-5-12-9-10-8-11(14-18(2,15)16)6-7-13(10)17-12/h6-9,14H,3-5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HACDESLXZXBASP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC2=C(O1)C=CC(=C2)NS(=O)(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10432232 | |
Record name | N-(2-Butyl-1-benzofuran-5-yl)methanesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10432232 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
437652-07-8 | |
Record name | N-(2-Butyl-1-benzofuran-5-yl)methanesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10432232 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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